3,3-Diphenylpropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-diphenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,17)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQGAPWJKAYCHR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)[O-])C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13O2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,3 Diphenylpropanoate and Precursors
Synthesis of 3,3-Diphenylpropanoic Acid
The creation of the 3,3-diphenylpropanoic acid structure is a critical first step, with various methods developed to achieve this framework.
Alkylation Reactions in the Construction of Diphenylpropanoic Acid Scaffolds
A primary route to synthesizing 3,3-diphenylpropanoic acid involves the Friedel-Crafts alkylation reaction. google.com In this approach, benzene (B151609) is reacted with an appropriate three-carbon electrophile. One documented method uses cinnamic acid as the starting material, which reacts with benzene in the presence of a catalyst like anhydrous aluminum trichloride (B1173362) or an ionic liquid to yield 3,3-diphenylpropanoic acid. google.comgoogle.com Another variation involves the alkylation of diphenylmethane (B89790). However, direct alkylation of diphenylmethane can sometimes lead to a mixture of products, making the reaction of benzene with cinnamic acid a more direct route. orgsyn.orggoogle.com
A notable synthesis involves the reaction of cinnamonitrile (B126248) with benzene using anhydrous aluminum trichloride as a catalyst. The reaction is typically heated to reflux for several hours. Subsequent hydrolysis of the resulting 3,3-diphenylpropionitrile yields 3,3-diphenylpropanoic acid. google.com This method has been reported to produce high yields of the intermediate nitrile. google.com
Table 1: Alkylation Approaches to 3,3-Diphenylpropanoic Acid Precursors
| Starting Materials | Catalyst/Reagents | Intermediate Product | Final Product | Reference |
|---|---|---|---|---|
| Cinnamic Acid, Benzene | Anhydrous Aluminum Trichloride | - | 3,3-Diphenylpropanoic Acid | google.com |
| Cinnamonitrile, Benzene | Anhydrous Aluminum Trichloride | 3,3-Diphenylpropionitrile | 3,3-Diphenylpropanoic Acid | google.com |
Ionic Liquid Mediated Approaches for Propanoic Acid Derivatives
Ionic liquids (ILs) have emerged as green and efficient media and catalysts for organic synthesis, including the preparation of propanoic acid derivatives. google.comresearchgate.net Their unique properties, such as low vapor pressure, high thermal stability, and excellent solvating capabilities for a wide range of compounds, make them attractive alternatives to traditional volatile organic solvents. researchgate.netresearchgate.net
In the context of 3,3-diphenylpropanoic acid synthesis, an ionic liquid composed of 1-butyl-3-methylimidazolium chloride ([bmim]Cl) and aluminum trichloride (AlCl₃) has been successfully employed as a catalyst. google.com This method involves the alkylation of benzene with cinnamic acid. The reaction proceeds under reflux conditions, and upon completion, the ionic liquid can be separated by the addition of water and recycled after distillation. google.com This approach not only provides good yields but also aligns with the principles of green chemistry by enabling catalyst recycling. google.comresearchgate.net The use of ionic liquids can also stabilize intermediates and, in some cases, enhance reaction rates and selectivity compared to conventional methods. researchgate.netnih.gov
Table 2: Ionic Liquid-Catalyzed Synthesis of 3,3-Diphenylpropanoic Acid
| Reactants | Ionic Liquid Catalyst | Reaction Conditions | Yield | Reference |
|---|
Dianion Chemistry in C-Alkylation Processes for α,β-Diphenylpropionic Acid Synthesis
Dianion chemistry offers a powerful tool for carbon-carbon bond formation. orgsyn.org The synthesis of α,β-diphenylpropionic acid, an isomer of 3,3-diphenylpropanoic acid, has been effectively achieved using this strategy, which illustrates the utility of dianions in constructing diphenylpropanoic scaffolds. orgsyn.orgchemeurope.com
This method involves the generation of a dianion from phenylacetic acid using a strong base, such as sodium amide or potassium amide, in liquid ammonia (B1221849). orgsyn.org The resulting dianion is a potent nucleophile that can then be alkylated. In a procedure adapted from Hauser and Chambers, the dianion of phenylacetic acid is reacted with benzyl (B1604629) chloride. orgsyn.orgchemeurope.com This C-alkylation step forms the α,β-diphenylpropionic acid backbone. The reaction is typically stirred for an hour before workup, which involves dissolving the resulting solid in water and acidifying to precipitate the product. orgsyn.org This dianion-based alkylation provides a more convenient and higher-yielding route to α,β-diphenylpropionic acid compared to previous methods like the benzylation of diethyl phenylmalonate or phenylacetonitrile (B145931) followed by hydrolysis. orgsyn.org
This approach highlights the "Ivanov reaction," where magnesium-enediolate dianions of aryl acetic acids (Ivanov reagents) react with electrophiles. chemeurope.comwikipedia.org The reaction proceeds through a Zimmerman-Traxler six-membered chair-like transition state, which accounts for its high stereoselectivity. wikipedia.org
Esterification Pathways to 3,3-Diphenylpropanoate
Once 3,3-diphenylpropanoic acid is obtained, the final step is its conversion to the corresponding ester, this compound. This is typically achieved through esterification reactions.
Direct Esterification Techniques for Carboxylic Acids
Direct esterification, often referred to as Fischer-Speier esterification, is a common method for converting carboxylic acids into esters. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. e-bookshelf.denih.gov
For the synthesis of a this compound ester, 3,3-diphenylpropanoic acid would be refluxed with the desired alcohol (e.g., ethanol (B145695) for ethyl this compound). The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. e-bookshelf.de While effective, the reactivity of sterically hindered carboxylic acids like 3,3-diphenylpropanoic acid can be lower than that of their unhindered counterparts. nih.gov Alternative catalysts, such as a combination of boric acid and sulfuric acid, or the use of trimethylsilyl (B98337) chloride (TMSCl), have been developed to facilitate the esterification of more challenging substrates. e-bookshelf.de Biocatalysts, such as lipases, have also been employed for the esterification of similar structures like 3-phenylpropanoic acid, offering a green alternative with high conversion rates. mdpi.com
Nucleophilic Acyl Substitution Strategies for Ester Formation
Nucleophilic acyl substitution provides a versatile and often more reactive pathway to ester formation, especially for sterically hindered or less reactive carboxylic acids. libretexts.orgmasterorganicchemistry.com This strategy typically involves a two-step process. First, the carboxylic acid is converted into a more reactive acyl derivative, such as an acyl chloride or an anhydride. libretexts.org
Table 3: General Nucleophilic Acyl Substitution for Ester Synthesis
| Step | Reactants | Reagent | Intermediate/Product | Mechanism | Reference |
|---|---|---|---|---|---|
| 1. Activation | 3,3-Diphenylpropanoic Acid | Thionyl Chloride (SOCl₂) | 3,3-Diphenylpropanoyl Chloride | Conversion of -OH to a good leaving group | libretexts.org |
Synthesis of Hydroxylated this compound Analogues
The introduction of a hydroxyl group to the this compound scaffold, particularly at the beta-position, generates β-hydroxy esters, a structural motif of significant interest in organic synthesis. These hydroxylated analogues serve as versatile intermediates for the synthesis of more complex molecules. Various synthetic strategies have been developed to access these compounds, ranging from classic organometallic reactions to modern asymmetric catalytic methods.
Reformatsky Reactions in Beta-Hydroxy Ester Synthesis
The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters. wikipedia.org The reaction involves the condensation of an α-halo ester with a carbonyl compound, typically an aldehyde or ketone, in the presence of metallic zinc. wikipedia.orgorganic-chemistry.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is formed by the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.org These organozinc reagents are less reactive and less basic than their lithium enolate or Grignard counterparts, which prevents side reactions like self-condensation of the ester or proton transfer. wikipedia.orgorganic-chemistry.org
The general mechanism proceeds as follows:
Enolate Formation: Zinc metal inserts into the carbon-halogen bond of the α-haloester. wikipedia.org The resulting compound can form a dimerized zinc enolate structure. wikipedia.org
Carbonyl Addition: The oxygen of the ketone or aldehyde coordinates to the zinc atom, leading to a six-membered chair-like transition state. wikipedia.org
C-C Bond Formation: A rearrangement occurs, forming a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon. wikipedia.org
Workup: An acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester and removes zinc salts. wikipedia.org
For the synthesis of hydroxylated this compound analogues, a diaryl ketone such as benzophenone (B1666685) would serve as the carbonyl component, reacting with an α-haloacetate ester in the presence of zinc. While the classic Reformatsky reaction provides a direct route to racemic β-hydroxy esters, modern variations have expanded its scope. Metals other than zinc, such as indium, samarium(II) iodide, and titanium(II) chloride, have also been employed to facilitate the reaction. wikipedia.org Furthermore, copper-catalyzed and iron-mediated versions of the Reformatsky reaction have been developed as efficient alternatives. organic-chemistry.org
Asymmetric Catalytic Approaches for Enantiomerically Enriched Hydroxylated Derivatives
Accessing enantiomerically pure β-hydroxy esters is crucial, as different enantiomers can exhibit distinct biological properties. nih.gov Consequently, significant research has focused on asymmetric catalytic methods to control the stereochemistry during the synthesis of hydroxylated this compound derivatives. nih.gov
Several strategies have proven effective:
Asymmetric Reformatsky Reactions: The classic Reformatsky reaction can be rendered enantioselective by the addition of a chiral ligand. For instance, the use of chiral N,N-dialkylnorephedrine in the presence of ketones has been shown to produce optically active β-hydroxy esters with good enantiomeric excesses (up to 75% ee). rsc.org
Asymmetric Aldol (B89426) Reactions: The direct catalytic asymmetric aldol reaction between aldehydes and glycinate (B8599266) Schiff bases, catalyzed by zinc–ProPhenol complexes, provides syn-β-hydroxy-α-amino esters with high yields and excellent diastereo- and enantioselectivity. acs.org Another approach involves the 1,6-conjugate addition of α-hydroxy ketones to para-quinone methides, catalyzed by dinuclear zinc-ProPhenol complexes, yielding chiral β,β-diaryl-α-hydroxy ketones with up to >99% ee. scilit.com
Asymmetric Hydrogenation and Transfer Hydrogenation: Dynamic kinetic resolution (DKR) coupled with asymmetric transfer hydrogenation (ATH) is a powerful tool. Racemic α-keto esters can be reduced with high stereoselectivity using ruthenium(II) catalysts. nih.gov Specifically, the asymmetric reduction of α-methoxy β-ketoesters like methyl-2-methoxy-3-oxo-3-phenylpropanoate has been achieved using Rh(III) complexes through a DKR process in both organic solvents and water, yielding the corresponding syn α-methoxy β-hydroxyesters with high diastereoselectivity and excellent enantioselectivity. bohrium.com
The following table summarizes selected asymmetric methods for preparing hydroxylated diaryl or phenyl propanoate derivatives.
| Method | Catalyst/Ligand | Substrate Example | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Enantioselective Reformatsky Reaction | Chiral N,N-dialkylnorephedrine | Ketones | Optically active β-hydroxy esters | Up to 75% ee | rsc.org |
| Asymmetric Transfer Hydrogenation (DKR) | Ru(II) complexes with diarylethylene diamine monosulfonamide ligands | Racemic β-amino-α-keto esters | Enantioenriched anti-α-hydroxy-β-amino esters | High diastereo- and enantioselectivity | nih.gov |
| Asymmetric Aldol Reaction | Zinc–ProPhenol complexes | Glycine Schiff bases and aldehydes | syn β-hydroxy-α-amino esters | Good to excellent diastereo- and enantioselectivity | acs.org |
| Asymmetric 1,6-Conjugate Addition | Dinuclear zinc-ProPhenol complexes | α-hydroxy ketone and para-quinone methides | Chiral β,β-diaryl-α-hydroxy ketones | Up to >99% ee, >99:1 dr | scilit.com |
| Asymmetric Transfer Hydrogenation (DKR) | Tethered Rh(III) complexes | rac-methyl-2-methoxy-3-oxo-3-phenylpropanoate | syn α-methoxy β-hydroxyesters | High dr, excellent ee | bohrium.com |
Preparation of Substituted this compound Derivatives
The functionalization of the this compound structure through the introduction of various substituents is key to modifying its chemical and biological properties. Methods have been developed to install amino groups and to interconvert existing functional groups on the propanoate backbone.
Synthetic Routes to Amino-Substituted Diphenylpropanoates
The introduction of an amino group into the diphenylpropanoate framework can be achieved through several synthetic pathways. One common strategy involves the Heck-Matsuda reaction, which can be used to construct 3-arylpropylamine structures. researchgate.net For example, a stereoselective Heck-Matsuda reaction of cinnamate (B1238496) esters with arenediazonium salts produces β,β-diarylacrylates, which can then be converted to β,β-diphenylpropanoates. acs.org These intermediates are versatile building blocks for further transformations into amino-derivatives. acs.orgresearchgate.net
Another direct approach starts from readily available materials like 3-nitrobenzoic acid. In a multi-step synthesis, 3-nitrobenzoic acid is first converted to its acid chloride and then reacted with L-phenylalanine methyl ester. d-nb.info The nitro group of the resulting compound, (S)-methyl 2-(3-nitrobenzamido)-3-phenylpropanoate, is subsequently reduced to an amine, yielding (S)-methyl 2-(3-aminobenzamido)-3-phenylpropanoate. d-nb.infonih.gov This amino-substituted derivative can then be used as a scaffold for further peptide-like couplings. nih.gov
A chemoenzymatic approach has also been reported for the synthesis of 3-amino-3-phenylpropanoic acid. researchgate.net This method may involve the enzymatic resolution of a racemic precursor, followed by chemical conversion of a hydroxyl group into an amino group, for instance, via a diphenylphosphoryl azide (B81097) (DPPA) replacement. researchgate.net
The following table outlines a synthetic sequence for an amino-substituted phenylpropanoate derivative.
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 3-Nitrobenzoic acid | SOCl₂, DMF (cat.), DCM | 3-Nitrobenzoyl chloride | d-nb.info |
| 2 | 3-Nitrobenzoyl chloride and L-Phe-OMe | Et₃N, DCM | (S)-Methyl 2-(3-nitrobenzamido)-3-phenylpropanoate | d-nb.info |
| 3 | (S)-Methyl 2-(3-nitrobenzamido)-3-phenylpropanoate | H₂, Pd/C | (S)-Methyl 2-(3-aminobenzamido)-3-phenylpropanoate | nih.gov |
Functional Group Interconversion Strategies on the Propanoate Backbone
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another without altering the carbon skeleton. ub.edufiveable.me On the this compound backbone, several key interconversions can be performed to access a variety of derivatives.
Common FGI strategies applicable to the propanoate backbone include:
Ester Hydrolysis: The ester group can be easily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is fundamental for subsequent reactions, such as amide bond formation.
Ester to Amide (Amidation): The ester can be converted directly to an amide. One method involves reaction with dimethylaluminium amide. vanderbilt.edu Alternatively, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). nih.gov
Ester Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). vanderbilt.edu If a less powerful reducing agent such as diisobutylaluminium hydride (DIBAL-H) is used, the ester can be reduced to an aldehyde. vanderbilt.edu
Hydroxyl Group to Halide: If the backbone contains a hydroxyl group, it can be converted into a good leaving group, such as a halide. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert alcohols to the corresponding chlorides or bromides. vanderbilt.edu
Halide to Azide/Nitrile: A halide can be displaced by nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) to introduce an azide or a nitrile group, respectively. vanderbilt.edu The azide can then be reduced to a primary amine. vanderbilt.edu
These transformations provide access to a wide array of functionalized this compound derivatives, significantly expanding the chemical space available for further investigation.
Chemical Reactivity and Transformation Studies of 3,3 Diphenylpropanoate Systems
Ester Hydrolysis and Transesterification Reactions
The ester group in 3,3-diphenylpropanoate and its derivatives is a primary site for chemical modification, readily undergoing hydrolysis and transesterification reactions. These processes can be achieved through chemical or enzymatic catalysis, with enzymatic methods offering high selectivity under mild conditions.
Enzymatic catalysis, particularly using lipases, is a widely employed strategy for the hydrolysis and transesterification of esters. scielo.brnih.gov However, direct enzymatic studies on this compound are scarce in the literature, likely due to the significant steric hindrance posed by the two bulky phenyl groups at the C-3 position, which can impede access to the enzyme's active site. researchgate.net Consequently, research has focused on less sterically hindered analogues, such as ethyl 3-hydroxy-3-phenylpropanoate, to investigate the enzymatic behavior of related structures.
Studies on ethyl 3-hydroxy-3-phenylpropanoate demonstrate that enzymes like Pseudomonas cepacia lipase (B570770) (PCL) and Pig Liver Esterase (PLE) can effectively catalyze its hydrolysis. scielo.br PCL, in particular, has shown excellent results in the kinetic resolution of racemic mixtures of this substrate. For instance, the hydrolysis of racemic ethyl 3-hydroxy-3-phenylpropanoate using PCL can achieve 50% conversion, yielding the unreacted (R)-ester with high enantiomeric excess (>98% e.e.) and the corresponding (S)-acid product, also with high enantiopurity (93% e.e.). scielo.br
| Enzyme | Substrate | Reaction Type | Conversion (%) | Enantiomeric Excess (e.e.) of Recovered Ester | Enantiomeric Excess (e.e.) of Acid Product |
|---|---|---|---|---|---|
| Pseudomonas cepacia Lipase (PCL) | (±)-Ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | 50 | >98% (R)-ester | 93% (S)-acid |
| Pig Liver Esterase (PLE) | (±)-Ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | 35 | 39% (R)-ester | Not specified |
| Candida rugosa Lipase (CRL) | (±)-Ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | Low selectivity observed |
Transesterification reactions, which involve the exchange of the alcohol part of an ester, are also catalyzed by lipases. scielo.br These reactions are crucial for producing new ester derivatives under mild conditions. While specific data on this compound is not available, the principles of lipase-catalyzed transesterification are well-established and would theoretically apply, contingent on overcoming the steric constraints of the substrate. researchgate.net
The cleavage of the ester bond in this compound can be readily achieved by base-catalyzed hydrolysis, a process commonly known as saponification. Although specific kinetic rate constants for ethyl this compound are not prominently documented, the reaction is expected to follow the well-established mechanism for alkaline hydrolysis of esters. core.ac.ukresearchgate.net
This reaction is typically a second-order process, being first-order with respect to the ester concentration and first-order with respect to the hydroxide (B78521) ion concentration. youtube.com The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide as the leaving group. In the final, irreversible step, the highly basic alkoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion. youtube.com The rate of this reaction is influenced by factors such as temperature, solvent, and the concentrations of the reactants. core.ac.uk
Functional Group Interconversions on the Propanoate Chain
The propanoate chain of the this compound system allows for various functional group transformations, enabling the synthesis of a range of derivatives such as alcohols and ketones.
The ester group of 3,3-diphenylpropanoates and the carboxylic acid group of the parent 3,3-diphenylpropionic acid can be readily reduced to the corresponding primary alcohol, 3,3-diphenylpropan-1-ol. A standard and highly effective reagent for this transformation is lithium aluminum hydride (LAH), a powerful reducing agent capable of reducing both esters and carboxylic acids. The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.
Alternatively, a milder and more selective method for the reduction of the carboxylic acid involves the use of sodium borohydride (B1222165) in combination with iodine (I₂). This system effectively reduces 3,3-diphenylpropionic acid to 3,3-diphenylpropan-1-ol in good yields.
| Starting Material | Reagent(s) | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 3,3-Diphenylpropionic acid | Sodium Borohydride (NaBH₄), Iodine (I₂) | Glycol dimethyl ether | 3,3-Diphenylpropan-1-ol | 95.4 |
| Ethyl this compound | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF | 3,3-Diphenylpropan-1-ol | High (Typical) |
In analogues of the this compound system that contain a hydroxyl group, such as ethyl 3-hydroxy-3,3-diphenylpropanoate, this secondary alcohol can be oxidized to form the corresponding β-keto ester, ethyl 3-oxo-3,3-diphenylpropanoate. nih.gov To avoid over-oxidation or side reactions, this transformation requires the use of mild oxidizing agents.
The Swern oxidation is a highly effective method for this purpose. wikipedia.org This procedure utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. youtube.com The reaction proceeds under mild conditions and is tolerant of many other functional groups, making it ideal for complex molecules. The mechanism involves the formation of an alkoxysulfonium salt intermediate, which then undergoes an elimination reaction promoted by the base to yield the ketone. wikipedia.org
Another common reagent for the oxidation of secondary alcohols to ketones is Pyridinium chlorochromate (PCC). libretexts.org PCC is a milder alternative to stronger chromium-based oxidants and typically provides the desired ketone in good yield without significant side reactions when used in a solvent like dichloromethane (B109758) (DCM). scribd.com
The two phenyl rings of the this compound system are susceptible to electrophilic aromatic substitution (EAS) reactions, such as halogenation. nih.gov In this type of reaction, an electrophile attacks the electron-rich aromatic ring, replacing a hydrogen atom. For bromination, a common method involves reacting the substrate with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). researchgate.net The catalyst polarizes the Br-Br bond, generating a strong electrophile that can be attacked by the aromatic ring.
The substituent already present on the benzene (B151609) ring directs the position of the incoming electrophile. The 3-propanoate chain attached to the benzene ring is an alkyl group, which is considered a weakly activating group and an ortho-, para- director. Therefore, the bromination of this compound is expected to yield a mixture of products where bromine is substituted at the ortho and para positions of the phenyl rings. The reaction of the related compound, 3-phenylpropanoic acid, with bromine and a Lewis acid catalyst leads to this type of aromatic substitution.
Substitution at the aliphatic positions of the propanoate chain, particularly at the C-2 position, is also possible. This typically requires the generation of an enolate intermediate under basic conditions, which can then act as a nucleophile to attack an electrophile.
Carbon-Carbon Bond Forming Reactions
The construction of new carbon-carbon bonds is a cornerstone of organic synthesis. For this compound systems, these reactions enable the elaboration of the core structure, leading to more complex molecules and derivatives with potential applications in various fields of chemistry.
Aldol (B89426) Condensation and Related Additions in Derivative Synthesis
Aldol and Michael addition reactions are powerful methods for forming C-C bonds. In the context of this compound derivatives, these reactions typically involve the generation of an enolate from the propanoate moiety, which then acts as a nucleophile.
The Claisen-Schmidt condensation, a type of crossed-aldol reaction, can be used to synthesize α,β-unsaturated carbonyl compounds from aldehydes and ketones. nih.gov While direct aldol condensation of a this compound ester is challenging due to the acidity of the α-protons, derivatives can be employed. For example, a ketone derivative incorporating the 3,3-diphenylpropyl moiety can undergo condensation with various benzaldehydes. This reaction is fundamental in creating chalcone-like structures which are precursors to various heterocyclic compounds. nih.gov
Michael addition reactions, involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, can also be used to extend the this compound skeleton. Porous polymers have been synthesized through the aza-Michael addition of multifunctional acrylates and diamines. rsc.org This principle can be applied to create complex polymeric structures from acrylate (B77674) derivatives of this compound.
Table 1: Examples of Aldol-type Condensation for Derivative Synthesis
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| Substituted Benzaldehyde | Acetone | (1E,4E)-1,5-bis(substitutedphenyl)penta-1,4-dien-3-one | nih.gov |
| Cycloalkanones | Aromatic Aldehydes | α,α'-bis(substituted)benzylidene-cycloalkanones | researchgate.net |
Cross-Coupling Reactions Involving Diphenylpropanoate Precursors
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds, particularly between sp²- and sp³-hybridized carbon atoms. nih.govscielo.br Precursors derived from this compound, such as aryl halides or triflates, can be coupled with a variety of organometallic reagents.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with a halide or triflate, is widely used for the synthesis of biaryl motifs. scielo.br A this compound precursor containing a bromoaryl group could be coupled with a boronic acid to introduce new aryl or alkyl substituents. The efficiency of these reactions often depends on the choice of palladium precatalyst and ligand. chemrxiv.orgnih.gov For instance, the use of specialized biarylphosphine ligands can improve reaction outcomes for challenging substrates. nih.gov
While historically challenging, cross-coupling reactions involving sp³-hybridized substrates have seen significant advancements. nih.gov This opens up possibilities for the direct functionalization of the alkyl chain of this compound derivatives, provided a suitable leaving group is present.
Table 2: Common Palladium Catalysts and Ligands for Cross-Coupling
| Catalyst/Precatalyst | Ligand Type | Typical Reaction | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Pd₂(dba)₃ | Biarylphosphines (e.g., tBuBrettPhos) | C-N, C-C, C-O coupling | chemrxiv.orgnih.gov |
| (η³-cinnamyl)₂ (μ-Cl)₂Pd₂ | N-Heterocyclic Carbenes (NHCs) | Suzuki-Miyaura | nih.gov |
Annulation Reactions in Heterocyclic Compound Synthesis
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are crucial for synthesizing heterocyclic compounds. chim.itresearchgate.net Diphenylpropanoate precursors can be designed to participate in these cyclization reactions, leading to diverse heterocyclic frameworks.
[3+2] Annulation reactions are a common strategy for constructing five-membered rings. chim.itresearchgate.netnih.gov For example, a this compound derivative functionalized as a Michael acceptor could react with a 1,3-dipole. The reaction of 2-arylidene-1,3-indandiones with ethyl 2,3-butadienoate, catalyzed by a phosphine, yields functionalized spirocyclic cyclopentenes through a [3+2] cycloaddition. nih.gov A similar strategy could be envisioned for analogous diphenylpropanoate derivatives.
The synthesis of heterocycles from cyclopropenones is another versatile method. Diphenylcyclopropenone can undergo ring-opening [3+2] annulation with formamides to produce substituted diphenylfuranones. nih.gov This highlights the potential of strained ring systems derived from diphenylpropanoic acid precursors in heterocyclic synthesis.
Metal-Catalyzed Transformations and Organometallic Reagents
The use of metal catalysts provides efficient and selective pathways for modifying organic molecules. For this compound systems, transition metal and Lewis acid catalysis are instrumental in derivatization and functionalization reactions.
Transition Metal Catalysis in Propanoate Modifications (e.g., Manganese(III), Rhodium(III))
Manganese(III)-catalyzed reactions are gaining prominence for their ability to mediate C-H functionalization and oxidation reactions under mild conditions. nih.govunl.ptresearchgate.netresearchgate.net Manganese(III) acetate (B1210297), for example, can initiate radical cyclizations. unl.pt While direct C-H activation on the diphenylpropanoate core is challenging, functional groups can be introduced that direct the manganese catalyst to a specific site. For instance, manganese-catalyzed azidation can occur at positions alpha to a carbamate (B1207046) group due to radical stabilization, a strategy that could be applied to appropriately modified this compound systems. nih.gov
Rhodium(III)-catalyzed C-H activation is a powerful method for constructing C-C and C-heteroatom bonds, often using a directing group to achieve high regioselectivity. nih.govrsc.orgorganic-chemistry.orgresearchgate.net A common approach involves the use of benzamide (B126) derivatives where the amide directs the Rh(III) catalyst to activate an ortho C-H bond of the phenyl ring. This activated species can then couple with partners like alkynes or alkenes to form N-heterocycles, such as isoquinolones. nih.govorganic-chemistry.org A this compound derivative could be readily incorporated into the N-substituent of a benzamide, allowing for the synthesis of complex heterocyclic structures bearing this side chain. The choice of the cyclopentadienyl (B1206354) (Cp*) ligand on the rhodium catalyst is crucial for its reactivity. nih.gov
Table 3: Overview of Mn(III) and Rh(III) Catalyzed Transformations
| Catalyst System | Reaction Type | Key Feature | Representative Substrate | Reference |
|---|---|---|---|---|
| Mn(OAc)₃ | Radical Cyclization | C-C bond formation via radical intermediate | Alkenes and acetic acid | unl.pt |
| Mn(III)-salen | C-H Azidation | Late-stage functionalization | Bioactive molecules | nih.gov |
| [CpRhCl₂]₂ | C-H Activation / Annulation | Directed ortho-C-H functionalization | N-(pivaloyloxy)benzamides | organic-chemistry.org |
Lewis Acid Catalysis in Derivatization Reactions
Lewis acids are widely used to catalyze a variety of organic reactions by activating electrophiles or coordinating to functional groups. nih.govnih.govrsc.orgrsc.org In the context of this compound derivatization, Lewis acids can facilitate reactions such as Friedel-Crafts alkylations, Claisen rearrangements, and ester manipulations.
For example, a Lewis acid like indium(III) chloride (InCl₃) supported on MCM-41 can be used for the selective deprotection of aryl propionate (B1217596) esters to yield the corresponding phenols. nih.gov This methodology is valuable for selectively unmasking a phenol (B47542) group in a complex molecule containing a this compound ester moiety.
Furthermore, Lewis acids such as ytterbium(III) triflate (Yb(OTf)₃) can catalyze nih.govnih.gov-sigmatropic rearrangements like the allenoate-Claisen rearrangement. nih.gov An allylic amine can react with an allenoate ester to produce highly substituted β-amino esters. This demonstrates how the propanoate portion of a more complex molecule could be constructed or modified using Lewis acid catalysis. The synthesis of cyclopropenone derivatives, which are precursors for heterocycles, can also be achieved by treating specific substrates with boron trifluoride (BF₃) as a Lewis acid catalyst. nih.gov
Table 4: Selected Lewis Acid-Catalyzed Reactions
| Lewis Acid | Reaction Type | Substrate Example | Product Type | Reference |
|---|---|---|---|---|
| InCl₃/MCM-41 | Ester Deprotection | Aryl propionates | Phenols | nih.gov |
| Yb(OTf)₃ | Allenoate-Claisen Rearrangement | Allylic amines, allenoate esters | β-amino-α,β,ε,ζ-unsaturated esters | nih.gov |
| BF₃·OEt₂ | Cyclopropenone Synthesis | Substituted acetylenes | Substituted cyclopropenones | nih.gov |
Stereochemical Aspects and Asymmetric Synthesis of Diphenylpropanoate Derivatives
Enantioselective Synthesis Methodologies
Enantioselective synthesis involves reactions that preferentially form one enantiomer over its mirror image. This is often achieved through asymmetric induction, where a chiral element influences the reaction's stereochemical outcome.
Asymmetric induction is the process by which a chiral feature in a substrate, reagent, catalyst, or the reaction environment favors the formation of one enantiomer or diastereoisomer over another. wikipedia.org This principle is fundamental to asymmetric synthesis. wikipedia.org The induction can be categorized as internal, relayed, or external, with external induction via chiral catalysts being an economically favorable approach. wikipedia.org
In the context of diphenylpropanoate synthesis, asymmetric induction can be applied during key bond-forming steps, such as the addition of a nucleophile to a carbonyl group. The stereochemical outcome is governed by the energy difference between the diastereomeric transition states, with the lower energy pathway being favored. Models like the Felkin-Anh and Cram's rule help predict the stereochemistry of nucleophilic additions to chiral aldehydes and ketones, which can be precursors to chiral diphenylpropanoate structures. wikipedia.org For example, the presence of a pre-existing stereocenter in a molecule will direct the formation of a new adjacent stereocenter by influencing the trajectory of the incoming reagent based on steric hindrance. wikipedia.org
Diastereoselective reactions produce a predominance of one diastereomer over others. When a molecule contains multiple stereocenters, controlling the relative configuration of each is essential. Various synthetic strategies have been developed to create substituted propanoates with high diastereoselectivity.
One effective method involves the Grignard addition to chiral aldehydes. For instance, the addition of phenylmagnesium bromide to chiral N-Boc-N,O-isopropylidene-α-methylserinals has been used to synthesize all four stereoisomers of α-methyl-β-phenylserine, a related α,α-disubstituted α-amino acid structure. unirioja.es This approach demonstrates high levels of diastereoselectivity, which can be influenced by reaction temperature. unirioja.es Similarly, the synthesis of β-hydroxy-α-phenyl-diphenylpropanoate derivatives can yield specific syn- and anti- diastereomers. rsc.org The synthesis of complex derivatives like methyl 2,3-diamino-3-phenylpropanoates has also been achieved through asymmetric routes starting from N-substituted imines. dntb.gov.ua
| Methodology | Substrate/Precursor | Resulting Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Grignard Addition | Chiral α-methylserinal | α-Methyl-β-phenylserines | High diastereoselectivity, temperature-dependent. | unirioja.es |
| Nucleophilic Addition | Chiral Aldehydes | syn- and anti-β-Hydroxy-α-phenyl-diphenylpropanoates | Formation of specific diastereomeric alcohols. | rsc.org |
| Reaction with Chiral Bislactim Ether | N-substituted imines | syn- and anti-Methyl 2,3-diamino-3-phenylpropanoate | Asymmetric synthesis of diamino derivatives. | dntb.gov.ua |
| Conjugate Addition | Lithium (E)-enolates | anti-(2S,3S)- and syn-(2R,3S)-3-amino esters | Generates amino esters with >95% diastereomeric excess. | ox.ac.uk |
Enzymatic Resolution and Kinetic Resolution
Enzymatic methods offer a powerful and environmentally benign approach to obtaining enantiomerically pure compounds. scielo.br These reactions are known for their high specificity and ability to operate under mild conditions.
Kinetic resolution is a widely used technique for separating a racemic mixture. In this process, a chiral catalyst or reagent (such as an enzyme) reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, slower-reacting enantiomer from the newly formed product of the faster-reacting enantiomer. Lipases, a class of hydrolase enzymes, are particularly versatile for this purpose. mdpi.com
The enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate provides a clear example of this technique. scielo.br Using Pseudomonas cepacia lipase (B570770) (PCL), a 50% conversion of the racemic ester was achieved. scielo.br This reaction yielded the unreacted (R)-ester with a high enantiomeric excess (e.e.) of 98%, while the hydrolyzed (S)-acid was obtained with 93% e.e. scielo.br Other enzymes, such as Porcine liver esterase (PLE) and Candida antarctica lipase B (CALB), are also frequently employed for the resolution of various esters and amides. scielo.brmdpi.com
| Enzyme | Substrate | Resulting Products | Conversion | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|---|
| Pseudomonas cepacia lipase (PCL) | (±)-Ethyl 3-hydroxy-3-phenylpropanoate | (R)-Ethyl 3-hydroxy-3-phenylpropanoate and (S)-3-Hydroxy-3-phenylpropanoic acid | 50% | 98% (ester), 93% (acid) | scielo.br |
| Porcine liver esterase (PLE) | (±)-Ethyl 3-hydroxy-3-phenylpropanoate | (R)-Ethyl 3-hydroxy-3-phenylpropanoate and (S)-3-Hydroxy-3-phenylpropanoic acid | - | Lower selectivity compared to PCL for this substrate. | scielo.br |
| Candida antarctica lipase B (CALB) | Racemic 1,2,3,4-THQ-propan-2-ols (related structures) | (S)-Alcohols and (R)-Acetates | - | >99% | mdpi.com |
The efficiency and selectivity of an enzymatic resolution are highly dependent on various reaction parameters. The optimization of these parameters is crucial for achieving high yields and enantiomeric purity on an industrial scale. researchgate.net Key factors that can be adjusted include the choice of enzyme, the nature of the solvent, the type of acyl donor (in transesterification reactions), reaction temperature, substrate concentration, and the rate of agitation. researchgate.net
Response Surface Methodology (RSM) is an advanced statistical tool used to systematically optimize these multivariable processes. researchgate.netresearchgate.net For example, in the resolution of a related compound, 1-phenyl 1-propanol, optimization led to predicted optimal conditions for substrate concentration (233 mM), temperature (47 °C), and enzyme amount (116 mg), which significantly improved the enantiomeric excess of the product. researchgate.net Such systematic optimization is essential for developing robust and efficient biocatalytic processes. researchgate.net
| Parameter | Effect on Resolution | Reference |
|---|---|---|
| Enzyme Source | Different lipases exhibit varying activity and enantioselectivity for a given substrate. | researchgate.net |
| Solvent | The polarity of the organic solvent (often quantified by log P) can significantly impact enzyme activity and stability. | researchgate.net |
| Acyl Donor | In transesterification, the chain length and structure of the acyl donor (e.g., vinyl laurate) affect reaction rates. | researchgate.net |
| Temperature | Affects enzyme activity and stability; an optimal temperature exists for maximizing enantioselectivity. | researchgate.net |
| Substrate Concentration | High concentrations can lead to substrate inhibition, affecting the reaction rate and efficiency. | researchgate.net |
| Agitation Rate | Ensures proper mixing and reduces mass transfer limitations, especially with immobilized enzymes. | researchgate.net |
Chiral Auxiliary Applications in Diphenylpropanoate Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After inducing the desired chirality, the auxiliary can be cleaved and often recovered for reuse, making it a powerful strategy in asymmetric synthesis. wikipedia.orgyork.ac.uk
The general principle involves reacting an achiral substrate with an enantiomerically pure chiral auxiliary to form a new compound. york.ac.uk This new compound, now containing a chiral center, undergoes a diastereoselective reaction where the auxiliary directs the formation of a new stereocenter. wikipedia.org Because the transition states leading to the different diastereomers have different energies, one is formed preferentially. york.ac.uk Finally, removal of the auxiliary yields the desired enantiomerically enriched product. wikipedia.org
Commonly used chiral auxiliaries include Evans' oxazolidinones (for asymmetric aldol (B89426) reactions) and pseudoephedrine amides. wikipedia.orgwikipedia.org Sulfur-based chiral auxiliaries have also proven effective in various transformations, including aldol and Michael addition reactions. scielo.org.mx The compound (R)-(+)-3-Hydroxy-3-phenylpropionic acid itself can serve as a key intermediate in the synthesis of novel chiral auxiliaries. lookchem.com
| Chiral Auxiliary Type | Example | Typical Application | Reference |
|---|---|---|---|
| Oxazolidinones | Evans' Auxiliaries (e.g., (S)-4-Benzyl-2-oxazolidinone) | Diastereoselective alkylations and aldol reactions. | wikipedia.orgyork.ac.uk |
| Ephedrine Derivatives | Pseudoephedrine | Forms chiral amides for diastereoselective enolate alkylation. | wikipedia.org |
| Sulfinamide | tert-Butanesulfinamide | Synthesis of chiral amines via condensation with aldehydes/ketones. | wikipedia.org |
| Sulfur-based Heterocycles | Thiazolidinethiones | Acetate (B1210297) aldol reactions and Michael additions. | scielo.org.mx |
Mechanistic Investigations of Reactions Involving 3,3 Diphenylpropanoate
Reaction Pathway Elucidation
Elucidating a reaction pathway involves identifying all elementary steps, including the formation of transient intermediates and the characterization of energy barriers, known as transition states.
The nature of intermediate species formed during a reaction is a cornerstone of its mechanism. In reactions involving derivatives of 3,3-diphenylpropanoate, several types of intermediates have been proposed or identified.
For instance, the synthesis of the parent 3,3-diphenylpropionic acid via the phosphoric acid-mediated condensation of a cinnamic acid derivative proceeds through a resonance-stabilized quinonoid intermediate. This highly reactive species is formed by the protonation of the α,β-unsaturated carbonyl group, which then allows for nucleophilic attack by an aromatic substrate.
In other transformations, such as the nucleophilic substitution reactions of related compounds like ethyl 3-cyano-3,3-diphenylpropanoate, the mechanism involves the formation of a tetrahedral intermediate. evitachem.com This common intermediate in acyl substitution reactions forms when a nucleophile attacks the electrophilic carbonyl carbon, and its subsequent collapse leads to the final products. evitachem.comsaskoer.ca
Furthermore, reduction reactions can introduce radical intermediates. The reduction of unactivated esters, analogous to this compound, using samarium(II) iodide (SmI₂) in the presence of an amine and water, is understood to proceed via a fast, reversible single-electron transfer. This process generates acyl-type radical intermediates that are key to the subsequent reaction steps. nih.gov In the biosynthesis of certain aromatic compounds, intermediates such as 3-hydroxy-3-phenylpropionyl-CoA and 3-oxo-3-phenylpropionyl-CoA are involved in the β-oxidative pathway, highlighting the role of CoA-activated thioester intermediates in biological systems. researchgate.net
The transition state represents the highest energy point along a reaction coordinate and is a critical concept in understanding reaction rates and selectivity. While specific transition state analyses for this compound are scarce, studies on analogous catalytic cycles provide significant insight. Computational methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM), are powerful tools for modeling these fleeting structures. elifesciences.org
For example, studies on enzyme-catalyzed hydrolysis reactions, like those by phosphotriesterases, have characterized the reaction as proceeding through an early, associative transition state. nih.gov This implies that bond formation between the nucleophile and the substrate is significantly advanced at the transition state. Analysis of the transition state in the catalytic cycle of adenylate kinase revealed that catalysis proceeds not through a single, rigid transition state but through a wide ensemble of structures, a finding that challenges classical models and suggests a high degree of flexibility is key to enzymatic efficiency. elifesciences.org
Kinetic Studies and Rate Determining Steps
A kinetic investigation into the reduction of tert-butyl 3-phenylpropanoate, a structural analog, using a SmI₂/amine/H₂O system demonstrated that the reaction is first order with respect to the ester, SmI₂, the amine, and water. nih.gov This indicates that all four components participate in the rate-determining step of the reaction.
| Component | Determined Rate Order | Rate Constant (k) [M⁻³s⁻¹] |
|---|---|---|
| Substrate | 0.96 ± 0.10 | 1.4 × 10⁻³ |
| SmI₂ | 1.09 ± 0.10 | |
| Et₃N (Amine) | 1.18 ± 0.10 | |
| H₂O | 0.92 ± 0.10 |
In enzymatic reactions, kinetic analysis is equally vital. The lipase-catalyzed transesterification of ethyl-3-phenylpropanoate with n-butanol was found to follow a Ping-Pong bi-bi mechanism. nih.gov This mechanism involves the binding of the first substrate (the ester) and release of the first product (ethanol) before the second substrate (n-butanol) binds to the modified enzyme. The study also revealed substrate inhibition by n-butanol, where high concentrations of the alcohol slow the reaction rate. nih.gov For many acyl transfer reactions, such as addition-elimination, the initial nucleophilic attack is often the RDS. However, the subsequent elimination of the leaving group can become rate-determining depending on the stability of the tetrahedral intermediate and the ability of the leaving group to depart. saskoer.ca
Enzyme Active Site Modeling and Substrate Recognition
The unique steric and electronic properties of the this compound structure, particularly the bulky diphenylmethyl group, present a significant challenge for enzyme recognition and catalysis. Molecular modeling and structural biology are indispensable for understanding how enzymes accommodate such substrates. nih.gov
Studies on the enzymatic hydrolysis of related β-hydroxy esters provide valuable insights. Research using various hydrolases on ethyl 3-hydroxy-3-phenylpropanoate demonstrated that enzymes can effectively resolve racemic mixtures. scielo.brscielo.br However, it was also inferred from these models that increasing the steric bulk of substituents at the C-3 position of the propanoate backbone tends to decrease the enzyme's selectivity. scielo.br This suggests that the two phenyl groups in this compound would have a profound impact on its interaction with many enzyme active sites.
A compelling analogy comes from the structural analysis of an esterase (EH3) in complex with methyl 2-phenylpropanoate. researchgate.net The crystal structure revealed a very large active site cavity with three distinct channels leading to the catalytic serine residue. This architecture explains the enzyme's ability to handle substrates with significant steric bulk and its observed substrate ambiguity. researchgate.net The substrate is held in place by polar interactions with the oxyanion hole and hydrogen bonding to the catalytic triad. researchgate.net It is plausible that an enzyme capable of processing this compound would possess a similarly large and accessible active site to accommodate the two phenyl rings.
| Enzyme | Result | Key Finding |
|---|---|---|
| Pseudomonas cepacia lipase (B570770) (PCL) | Successful kinetic resolution (50% conversion) | High enantioselectivity, producing (R)-ester (98% e.e.) and (S)-acid (93% e.e.). |
| Pig liver esterase (PLE) | Promoted hydrolysis but with poor selectivity | Produced racemic acid and ester products. |
| Candida rugosa lipase (CRL) | Promoted hydrolysis but with poor selectivity | Produced racemic acid and ester products. |
The study of human dipeptidyl-peptidase III (hDPP III) also shows how enzymes adapt to bind substrates. Upon binding peptide ligands, the enzyme undergoes a significant conformational change, enclosing the substrate within the active site to correctly position it for catalysis. nih.gov This induced-fit mechanism is a common strategy for enzymes to achieve substrate specificity.
Role of Solvation and Reaction Conditions on Mechanism
The reaction mechanism is not an intrinsic property of the reactants alone; it is profoundly influenced by the reaction environment, including the solvent, temperature, pressure, and the presence of additives or catalysts.
Solvation plays a critical role in stabilizing reactants, intermediates, and transition states. A striking example is the hydrolysis of esters in a water/tetrahydrofuran (B95107) (THF) two-phase system. Studies on ethyl 3-phenylpropanoate and other esters found that the reaction was dramatically accelerated by lithium hydroxide (B78521) (LiOH) compared to other alkali metal hydroxides. jst.go.jp This effect is attributed to the ability of the lithium cation, coordinated by THF, to dissolve to some extent in the organic phase, effectively acting as a phase-transfer catalyst and increasing the rate of saponification. jst.go.jp
| Ester Substrate | Base | Yield (%) |
|---|---|---|
| Ethyl benzoate | LiOH | 40 |
| NaOH | 2 | |
| KOH | 1 | |
| Ethyl 3-phenylpropanoate | LiOH | 85 |
| NaOH | 4 | |
| KOH | 3 |
In asymmetric synthesis, reaction conditions are paramount for controlling stereoselectivity. In the phase-transfer-catalyzed alkylation of a related phthalide (B148349) system, the choice of solvent and base had a significant impact on both the reaction rate and the enantiomeric excess of the product. acs.org Nonpolar aromatic solvents like toluene (B28343) often provided the best results, while changes in temperature could either improve selectivity or halt the reaction entirely. acs.org
Non-conventional energy sources can also alter reaction kinetics and mechanisms. The use of microwave irradiation in the lipase-catalyzed transesterification of ethyl-3-phenylpropanoate was found to have a synergistic effect with the enzyme catalysis, enhancing reaction rates beyond simple thermal heating. nih.gov The effect of solvent viscosity on reaction rates can also be used as a diagnostic tool to determine if a reaction is diffusion-controlled, a process where the rate is limited by how fast reactants can encounter each other in solution. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. mdpi.comliverpool.ac.uk The process involves iteratively solving the Schrödinger equation to find the electron density that minimizes the total energy of the system. mdpi.com For 3,3-diphenylpropanoate, geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would predict the precise bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation. researchgate.netsemanticscholar.org This optimized structure is the foundation for all further computational analyses.
The table below presents an illustrative example of key geometric parameters for this compound that would be obtained from a DFT geometry optimization.
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C=O | ~1.21 Å | |
| C-O (ester) | ~1.35 Å | |
| C-C (backbone) | ~1.53 Å | |
| C-C (aromatic) | ~1.40 Å | |
| C-H (aromatic) | ~1.08 Å | |
| **Bond Angles (°) ** | ||
| O=C-O | ~124° | |
| C-CH-C (di-phenyl) | ~112° | |
| C-C-H (aliphatic) | ~109.5° | |
| Dihedral Angles (°) | ||
| Phenyl Ring Torsion | Variable |
Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)
Electronic structure analysis provides insight into the reactivity and electronic properties of a molecule. ijcce.ac.ir This is often achieved by examining the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscience.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. semanticscholar.orgresearchgate.net For this compound, the HOMO and LUMO are expected to be primarily localized on the π-systems of the two phenyl rings.
Charge distribution analysis, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) theory, determines the partial atomic charge on each atom. semanticscholar.org This mapping reveals the electrophilic (positive) and nucleophilic (negative) sites within the molecule, which is crucial for predicting its interaction with other chemical species. The carbonyl carbon is expected to be a primary electrophilic site, while the oxygen atoms would be nucleophilic centers.
The following table shows representative data from an electronic structure analysis.
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Electron-donating capability |
| LUMO Energy | ~ -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | ~ 5.3 eV | Chemical stability, low reactivity |
Vibrational Spectra Prediction and Assignment (FT-IR, Raman)
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. researchgate.netresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. cigrjournal.org By analyzing the potential energy distribution (PED), these theoretical frequencies can be unambiguously assigned to specific molecular motions. researchgate.net Comparing the predicted spectra with experimental data serves as a powerful method for structural confirmation. naturalspublishing.com
Key predicted vibrational modes for this compound would include the high-frequency C=O stretching vibration of the carboxylate group, aromatic C-H stretches from the phenyl rings, and various C-C stretching and bending modes that define the molecular skeleton. ksu.edu.sa
An illustrative table of predicted vibrational frequencies and their assignments is provided below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Activity |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 2980 - 2850 | IR, Raman |
| C=O Carbonyl Stretch | ~1735 | Strong in IR |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| C-O Stretch | 1300 - 1150 | IR |
| CH₂ Bend (Scissoring) | ~1465 | IR |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the environment. nih.gov
Interactions with Solvent Environments
The behavior of this compound in a solution is governed by its interactions with solvent molecules. MD simulations can explicitly model these interactions. nih.gov By placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol (B145695), or a non-polar solvent), one can study the formation and dynamics of intermolecular forces such as van der Waals interactions and hydrogen bonds between the carboxylate oxygens and protic solvents. rsc.org Key outputs include the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the solute, and the solvent-accessible surface area (SASA), which quantifies the exposure of different parts of the molecule to the solvent. mdpi.com Such studies are fundamental to understanding the compound's solubility and transport properties in various media. researchgate.net
Reaction Pathway and Mechanism Computations
Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at an atomic level. For reactions involving this compound and its analogues, these methods are instrumental in understanding how catalysts function and in predicting the outcomes of reactions.
Computational Elucidation of Catalytic Mechanisms
The synthesis of phenylpropanoate derivatives often involves catalysis, and computational studies, particularly using Density Functional Theory (DFT), are crucial for mapping out the reaction mechanisms. These studies help in visualizing the entire reaction pathway, including transient intermediates and transition states, which are often impossible to observe experimentally.
For instance, in the synthesis of derivatives like ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate, copper oxide (CuO) nanoparticles are used as efficient catalysts. sgu.edu.in The proposed mechanism involves a Knoevenagel condensation followed by a Michael addition. sgu.edu.in Computational models can elucidate the role of the CuO nanocatalyst, showing how it activates the substrate molecules and facilitates the reaction. DFT calculations can determine the energetics of each step, from the initial reaction of an aldehyde with ethyl cyanoacetate (B8463686) to the subsequent Michael addition of an indole (B1671886) derivative. sgu.edu.in
In other examples, such as the catalytic asymmetric Roskamp reaction to form α-alkyl-β-keto esters like methyl 3-oxo-2,3-diphenylpropanoate, computational studies help explain the reaction's high chemoselectivity and enantioselectivity. researchgate.net DFT calculations can model the interaction between the chiral N,N'-dioxide-scandium(III) complex catalyst and the reactants, revealing the transition state structures responsible for the stereochemical outcome. researchgate.net These models can rationalize how the catalyst creates a specific chiral environment that favors the formation of one enantiomer over the other. researchgate.net Similarly, theoretical studies on phase-transfer catalysis for asymmetric transformations help in understanding the origin of stereoselectivity by analyzing pseudo-transition state conformations. kyushu-u.ac.jp
Prediction of Reactivity and Selectivity
Computational methods are not only used to explain observed results but also to predict the reactivity of molecules and the selectivity of reactions. nih.gov Techniques such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MESP) analysis are widely used. nih.gov
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. In studies of aminobenzylnaphthols derived from phenylpropanoate-related structures, HOMO and LUMO distributions were shown to be concentrated in specific regions of the molecule, identifying them as areas of high reactivity. nih.gov
MESP analysis maps the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its charge distribution. nih.gov Red regions indicate negative potential (rich in electrons, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). nih.govnih.gov For derivatives of ethyl 2-cyano-3-phenylpropanoate, MESP analysis can identify the hydrogen-bond donors and acceptors as blue and red regions, respectively, which helps in predicting intermolecular interactions and reactive sites. nih.govnih.gov
Furthermore, machine learning models combined with quantum mechanical descriptors are emerging as powerful tools for predicting regioselectivity in complex reactions with high accuracy and speed. semanticscholar.org These models can learn from large datasets of reactions to predict the major product of a new reaction, significantly accelerating the process of reaction discovery and optimization. semanticscholar.org
Intermolecular Interaction Analysis
The arrangement of molecules in the solid state, or crystal packing, is governed by a complex network of intermolecular interactions. Computational analysis provides deep insights into these forces, which are fundamental to crystal engineering and materials science.
Hirshfeld Surface Analysis for Crystal Packing
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov It maps various properties onto a unique surface for a molecule within a crystal, defined as the region where the contribution to the electron density from that molecule is greater than that from all other molecules.
For several derivatives of phenylpropanoate, Hirshfeld surface analysis has been employed to understand their crystal packing. nih.govresearchgate.netnih.gov The analysis generates two-dimensional "fingerprint plots" that summarize the different types of intermolecular contacts and their relative contributions. nih.gov
In the crystal structure of ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate, the most significant contributions to the crystal packing come from H···H (45.9%), H···N/N···H (23.3%), H···C/C···H (16.2%), and H···O/O···H (12.3%) interactions. nih.govresearchgate.net This indicates that van der Waals forces and hydrogen bonding are the dominant interactions governing the packing. nih.gov Similarly, for ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate, H···H contacts were found to be the most important, accounting for 54.6% of the interactions. nih.govresearchgate.net
The table below summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a representative phenylpropanoate derivative. nih.gov
| Interaction Type | Contribution (%) |
| H···H | 45.9 |
| H···N/N···H | 23.3 |
| H···C/C···H | 16.2 |
| H···O/O···H | 12.3 |
| Other | 2.3 |
| Data for ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate. |
These analyses provide a detailed quantitative picture of how molecules assemble in the solid state. scirp.org
Hydrogen Bonding and π-Stacking Interactions
Beyond the quantitative breakdown from Hirshfeld analysis, computational studies allow for a detailed geometric and energetic characterization of specific interactions like hydrogen bonds and π-stacking. rsc.orgnih.gov These non-covalent interactions are critical in defining the supramolecular architecture of molecular crystals. nih.gov
In the crystal structures of phenylpropanoate derivatives, various types of hydrogen bonds are observed, such as N—H···N, O—H···N, N—H···O, and C—H···O. researchgate.netnih.govresearchgate.net For example, in one derivative, N—H···N hydrogen bonds form molecular chains, which are then connected by O—H···N bonds to form ribbons. These ribbons are further linked by C—H···π interactions, creating layers. nih.govresearchgate.net
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR spectroscopy of 3,3-Diphenylpropanoate and its derivatives reveals characteristic signals corresponding to the different types of protons present in the molecule. For instance, in a related compound, ethyl 3-phenylpropionate, the aromatic protons of the phenyl groups typically appear as a multiplet in the range of δ 7.16-7.29 ppm. nih.gov The methylene (B1212753) protons adjacent to the carbonyl group and the phenyl groups show distinct signals, often as triplets, due to coupling with neighboring protons. nih.govrsc.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. In ethyl 3-phenylpropionate, the carbonyl carbon of the ester group shows a characteristic resonance at approximately δ 172.82 ppm. nih.gov The carbons of the phenyl rings appear in the aromatic region (around δ 126-141 ppm), while the methylene carbons and the methyl carbon of the ethyl group have signals at higher fields. nih.govchemicalbook.com The chemical shifts in both ¹H and ¹³C NMR are sensitive to the substituents on the phenyl rings and the nature of the ester group.
Table 1: Representative NMR Data for Phenylpropanoate Derivatives
| Compound | Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|---|---|
| Ethyl 3-phenylpropionate | ¹H | 7.16-7.29 | m | Aromatic-H |
| 4.12 | q | -OCH₂CH₃ | ||
| 2.96 | t | Ph-CH₂- | ||
| 2.60 | t | -CH₂CO- | ||
| 1.21 | t | -OCH₂CH₃ | ||
| ¹³C | 172.82 | - | C=O | |
| 140.62 | - | Aromatic C-ipso | ||
| 128.47 | - | Aromatic C-H | ||
| 128.30 | - | Aromatic C-H | ||
| 126.23 | - | Aromatic C-H | ||
| 60.35 | - | -OCH₂CH₃ | ||
| 35.94 | - | Ph-CH₂- | ||
| 31.01 | - | -CH₂CO- | ||
| 14.21 | - | -OCH₂CH₃ |
Note: Data is for a related compound and serves as a representative example. Actual chemical shifts for this compound may vary.
Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within the this compound molecule. rsc.org
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbons. A COSY spectrum of a this compound derivative would show cross-peaks connecting the signals of the methylene protons, confirming their adjacent positions in the propane (B168953) chain. It also helps in assigning the complex multiplets in the aromatic regions by showing correlations between neighboring aromatic protons. rsc.orgrsc.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the directly attached carbon atoms. rsc.org An HSQC spectrum provides a direct link between the ¹H and ¹³C NMR data. For example, it would show a correlation between the methylene proton signals and their corresponding carbon signals, confirming their assignments. rsc.orgresearchgate.net This is particularly useful for unambiguously assigning the carbons in the aliphatic chain and distinguishing them from the aromatic carbons. rsc.org
Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific bonds and functional groups. gaussian.comlibretexts.orguni-leipzig.dedtu.dksmu.edu
Carbonyl (C=O) Stretch: A strong absorption band in the IR spectrum, typically in the region of 1705-1765 cm⁻¹, is characteristic of the carbonyl stretching vibration of the ester group. scispace.com
C-O Stretch: The C-O stretching vibrations of the ester group usually appear in the fingerprint region of the IR spectrum.
Aromatic C-H Stretch: These vibrations are observed above 3000 cm⁻¹.
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the phenyl rings give rise to several bands in the 1400-1600 cm⁻¹ region.
Aliphatic C-H Stretch: The stretching vibrations of the C-H bonds in the propane chain are typically found just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information. uobaghdad.edu.iqrug.nl For instance, the symmetric vibrations of the phenyl rings are often strong in the Raman spectrum. psu.edu
Table 2: Key Vibrational Frequencies for Phenylpropanoate Structures
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |
| Aliphatic C-H Stretch | 3000-2850 | Medium | Medium |
| Carbonyl (C=O) Stretch | 1750-1735 | Strong | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |
| C-O Stretch | 1300-1000 | Strong | Weak |
Note: Ranges are approximate and can be influenced by the specific molecular environment.
The vibrational spectra can also offer insights into the conformational preferences of the molecule. nih.govnih.gov The positions and shapes of certain bands, particularly in the fingerprint region, can be sensitive to the rotational isomers (conformers) present in the sample. By comparing experimental spectra with theoretical calculations for different possible conformations, it is possible to deduce the most stable spatial arrangement of the phenyl groups and the propanoate chain. nih.govnih.gov For example, studies on related molecules like 3-phenylpropionic acid have used Raman spectroscopy to infer the orientation of the molecule upon adsorption to a surface. psu.edu
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. savemyexams.com When a this compound molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M⁺). savemyexams.com The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. savemyexams.com
Under the high-energy conditions of the mass spectrometer, the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.orgresearchgate.net The analysis of these fragment ions can provide valuable clues about the molecule's structure. For esters, common fragmentation pathways include the loss of the alkoxy group (-OR) and cleavage of bonds adjacent to the carbonyl group. libretexts.org The fragmentation of the diphenylpropyl portion of the molecule would also lead to specific ions, helping to confirm the presence of this structural motif. For instance, the loss of a tert-butyl group is a major fragmentation pathway for tert-butyl 3-cyano-3-phenylpropanoate, resulting in a significant fragment at m/z 216. vulcanchem.com
Fragmentation Pattern Analysis for Structural Information
Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. savemyexams.com When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. libretexts.org The pattern of these fragments serves as a molecular fingerprint. savemyexams.com
For an ester like a this compound, fragmentation is predictable. Key fragmentation processes for esters often involve cleavage of the bonds adjacent to the carbonyl group and the ester oxygen. libretexts.org The stability of the resulting charged fragments determines the intensity of their corresponding peaks in the mass spectrum. libretexts.org For this compound, the presence of two phenyl groups on the same carbon atom leads to the formation of a highly stable diphenylmethyl cation or related fragments.
A plausible fragmentation pathway for Ethyl this compound would involve the following key fragments:
| Fragment Ion Structure | Proposed Fragment | Key Bond Cleavage | Theoretical m/z |
| Diphenylmethyl cation [CH(C₆H₅)₂]⁺ | Cα-Cβ bond | 167.0856 | |
| [M - OCH₂CH₃]⁺ | C-O (ester) bond | 209.0961 | |
| [M - CH₂COOH]⁺ | McLafferty-type rearrangement | 180.0934 |
This table presents predicted fragments for Ethyl this compound based on general principles of mass spectrometry. The most intense peaks are often associated with the most stable carbocations. libretexts.orgyoutube.com
X-ray Diffraction (XRD) Crystallography
X-ray diffraction on crystalline solids provides definitive information about the spatial arrangement of atoms within a molecule and the packing of molecules within a crystal lattice. americanpharmaceuticalreview.com
Single Crystal X-ray Analysis for Solid-State Structure Determination
Single crystal X-ray diffraction (SCXRD) is the most powerful method for determining the three-dimensional structure of a crystalline compound. mdpi.com The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis yields precise data on bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecule's connectivity and conformation in the solid state. researchgate.net
While specific crystal structure data for the parent this compound is not available, analysis of related structures, such as rare earth complexes of 3-phenylpropanoates, demonstrates the utility of SCXRD in revealing how the propanoate ligand coordinates to other atoms. jcu.edu.au For this compound, an SCXRD analysis would precisely define the orientation of the two phenyl rings relative to each other and to the propanoate chain.
Hydrogen Bond Networks and Crystal Packing Analysis
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. psu.edu These can include strong interactions like classical hydrogen bonds (e.g., O-H···O, N-H···O) and weaker forces such as C-H···O, C-H···π, and van der Waals interactions. researchgate.netnih.gov The analysis of these networks is crucial for understanding the supramolecular structure. osti.gov
Advanced Analytical Separations and Purity Assessment
Chromatographic Purification Techniques
Chromatography is a cornerstone of modern chemical purification, exploiting the differential partitioning of a compound between a stationary phase and a mobile phase to achieve separation from impurities. For 3,3-Diphenylpropanoate, both low-pressure column chromatography and high-performance liquid chromatography (HPLC) are utilized.
Column chromatography is a widely used and effective method for the initial purification of this compound from crude reaction mixtures on a laboratory scale. units.itorgsyn.org This technique is particularly useful for separating the desired product from unreacted starting materials, by-products, and other impurities generated during synthesis. rsc.orgjst.go.jpbeilstein-journals.org The choice of stationary phase and mobile phase is critical for achieving optimal separation. orgsyn.orgcolumbia.edu
For the purification of phenylpropanoic acid derivatives, silica (B1680970) gel is the most common stationary phase due to its polarity and ability to separate a wide range of organic compounds. columbia.eduwiley-vch.de The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. A common solvent system for the purification of compounds with similar polarity to this compound is a gradient of hexane (B92381) and ethyl acetate (B1210297). rsc.org The process generally involves dissolving the crude product in a minimal amount of solvent and loading it onto the top of a prepared silica gel column. The solvent mixture is then passed through the column, and fractions are collected and analyzed, often by thin-layer chromatography (TLC), to isolate the pure compound. columbia.edu
A representative column chromatography procedure for a compound of similar characteristics is detailed in the table below.
| Parameter | Description |
| Stationary Phase | Silica Gel (200-300 mesh) wiley-vch.de |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate to 20-40%) |
| Elution | The crude mixture is loaded onto the column and eluted with the mobile phase. Fractions are collected sequentially. |
| Monitoring | Thin-Layer Chromatography (TLC) is used to monitor the separation and identify fractions containing the pure product. |
| Post-Purification | Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound. |
This table represents a general procedure and may require optimization based on the specific impurities present in the reaction mixture.
For applications requiring very high purity, such as in pharmaceutical development or for creating analytical standards, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. targetanalysis.grcredencescientific.comwaters.com Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material. targetanalysis.gr This technique offers significantly higher resolution than standard column chromatography, allowing for the separation of closely related impurities. researchgate.net
The selection of the stationary phase and mobile phase is crucial for successful preparative HPLC. For derivatives of phenylpropanoic acid, reversed-phase chromatography is commonly employed, using a non-polar stationary phase (like C18-modified silica) and a polar mobile phase. orgsyn.orgnih.gov This allows for the efficient separation of the target compound from both more polar and less polar impurities. The use of automated systems with fraction collectors allows for the efficient isolation of the pure compound. credencescientific.com
Key parameters for a typical preparative HPLC purification are outlined below.
| Parameter | Description |
| System | Automated Preparative HPLC with UV detector and fraction collector credencescientific.com |
| Column | Reversed-phase C18 column with a large internal diameter (e.g., >20 mm) targetanalysis.gr |
| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate) nih.govanalis.com.my |
| Elution Mode | Isocratic or gradient elution, depending on the complexity of the impurity profile. |
| Detection | UV detection at a wavelength where this compound shows strong absorbance (e.g., around 210-220 nm). |
| Outcome | Collection of fractions containing the compound with purity often exceeding 99%. |
This table outlines a general approach to preparative HPLC for high-purity isolation. Method development and optimization are essential for achieving the desired purity and yield.
Analytical Chromatography for Purity and Isomeric Ratios
Analytical chromatography is employed to assess the purity of this compound samples and to determine the ratio of any isomers present. These methods use smaller sample sizes and are geared towards quantification and characterization rather than bulk separation.
High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for determining the purity of this compound and for its quantitative analysis in various matrices. avantorsciences.comvwr.comresearchgate.net A stability-indicating RP-HPLC method can separate the active compound from its degradation products and process-related impurities. analis.com.my
A typical HPLC analysis for a phenylpropanoic acid derivative would involve a reversed-phase C18 column and a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution, such as ammonium acetate or phosphate (B84403) buffer. analis.com.mynih.gov Detection is commonly performed using a UV detector set at a wavelength where the phenyl groups of the molecule absorb light, typically around 215 nm. analis.com.my The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. avantorsciences.comptfarm.pl For quantitative analysis, a calibration curve is generated using certified reference standards. researchgate.net
The table below summarizes typical conditions for an analytical HPLC method.
| Parameter | Description |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) analis.com.my |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Ammonium Acetate buffer (pH adjusted) analis.com.my |
| Flow Rate | 1.0 mL/min analis.com.my |
| Column Temperature | 25 °C analis.com.my |
| Detector | UV at 215 nm analis.com.my |
| Injection Volume | 10-20 µL |
| Data Analysis | Peak area integration for purity assessment (% area) or concentration determination against a calibration curve. researchgate.netptfarm.pl |
This table provides a representative analytical HPLC method. Specific conditions may be adjusted to optimize the separation of particular impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov However, for GC analysis, compounds must be volatile and thermally stable. researchgate.netgcms.cz 3,3-Diphenylpropanoic acid, being a carboxylic acid, has low volatility and is prone to thermal degradation. Therefore, a derivatization step is necessary to convert it into a more volatile and stable form. researchgate.netjfda-online.comresearchgate.net
Common derivatization methods for carboxylic acids include esterification (e.g., methylation to form methyl this compound) or silylation to form a trimethylsilyl (B98337) (TMS) ester. gcms.czchemcoplus.co.jp These reactions replace the active hydrogen of the carboxylic acid group, reducing polarity and increasing volatility. chemcoplus.co.jp Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the derivative from other volatile components, and the mass spectrometer provides a mass spectrum that can confirm the identity of the compound and its impurities. oup.com
The general workflow for GC-MS analysis is as follows:
| Step | Description |
| 1. Derivatization | The this compound sample is reacted with a derivatizing agent (e.g., a silylating agent like BSTFA or an alkylating agent) to form a volatile derivative. jfda-online.comchemcoplus.co.jp |
| 2. GC Separation | The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms column). oup.com |
| 3. MS Detection | As the components elute from the column, they enter the mass spectrometer, where they are ionized and detected, providing a mass spectrum for each component. |
| 4. Data Analysis | The retention time and mass spectrum are used to identify the this compound derivative and any impurities. oup.com |
This table outlines the general process for GC-MS analysis of this compound, which is contingent on a successful derivatization step.
Recrystallization and Other Solid-State Purification Methods
Recrystallization is a classic and highly effective technique for purifying solid compounds. orgsyn.org This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent system. The general principle involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by slow cooling to allow the formation of pure crystals, while the impurities remain dissolved in the mother liquor.
The choice of solvent is the most critical aspect of recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For phenylpropanoic acid derivatives, mixtures of a polar solvent like ethanol (B145695) or methanol (B129727) with water are often effective. acs.org In some cases, a mixture of an ether like tert-butyl methyl ether (TBME) and a non-polar solvent like hexane can also be used. orgsyn.org The process of co-crystallization with a chiral resolving agent can also be employed for the separation of enantiomers. google.com
A typical recrystallization procedure is summarized below.
| Step | Description |
| 1. Solvent Selection | A suitable solvent or solvent mixture is chosen (e.g., ethanol/water). |
| 2. Dissolution | The impure this compound is dissolved in a minimum amount of the hot solvent. |
| 3. Cooling | The hot solution is allowed to cool slowly to room temperature, and then often cooled further in an ice bath to maximize crystal formation. |
| 4. Filtration | The formed crystals are collected by vacuum filtration. |
| 5. Washing | The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor. |
| 6. Drying | The purified crystals are dried, often under vacuum, to remove any residual solvent. |
This table describes a general recrystallization procedure. The optimal solvent and conditions must be determined experimentally.
Selected Research Applications in Organic Synthesis
Building Blocks for Complex Molecular Scaffolds
The structural rigidity and substitution pattern of 3,3-diphenylpropanoate and its derivatives make them valuable starting points for synthesizing more intricate molecular architectures, including cyclic systems and functionalized amino acid precursors.
While not a direct precursor in many common heterocyclic syntheses, the 3,3-diphenylpropanoic acid framework is amenable to established cyclization strategies for forming fused ring systems. One potential transformation is the formation of a β-lactone, a four-membered oxygen-containing heterocycle, through intramolecular cyclization, a reaction common for β-substituted carboxylic acids.
Furthermore, the structure lends itself to intramolecular Friedel-Crafts reactions, a powerful method for C-C bond formation. masterorganicchemistry.com By converting the carboxylic acid to a more reactive species like an acyl chloride, a subsequent intramolecular acylation reaction can be initiated. This process, typically catalyzed by a Lewis acid, would lead to the formation of 3-phenyl-1-indanone, a fused carbocyclic system that often serves as a foundational scaffold for the synthesis of more complex, heteroatom-containing polycyclic molecules.
3,3-Diphenylpropanoic acid can serve as a precursor for the synthesis of amines, which are fundamental building blocks for peptides and other biologically relevant molecules. Two classic name reactions, the Hofmann and Curtius rearrangements, provide a reliable pathway for this transformation. wikipedia.orgmasterorganicchemistry.comwikipedia.org
Both reactions proceed through an isocyanate intermediate, which is then hydrolyzed to the primary amine, effectively removing the carboxyl group from the original molecule. masterorganicchemistry.comchemistrysteps.com
Hofmann Rearrangement : This method involves the conversion of 3,3-diphenylpropanoic acid into its corresponding primary amide, 3,3-diphenylpropanamide. Treatment of the amide with bromine in a strongly basic aqueous solution induces a rearrangement to form an isocyanate, which is not isolated but hydrolyzes in situ to yield 1,1-diphenylethylamine and carbon dioxide. wikipedia.orgchemistrysteps.com
Curtius Rearrangement : In this alternative, the carboxylic acid is first converted to an acyl azide (B81097). This can be achieved by treating the corresponding acyl chloride with sodium azide or by reacting the carboxylic acid directly with an azide-transfer agent like diphenylphosphoryl azide (DPPA). nrochemistry.comnih.govnih.gov Gentle heating of the acyl azide in an inert solvent induces the rearrangement, liberating nitrogen gas and forming the same isocyanate intermediate as in the Hofmann rearrangement. Subsequent hydrolysis affords the 1,1-diphenylethylamine product. wikipedia.org
These synthetic routes demonstrate the utility of 3,3-diphenylpropanoic acid as a starting material for accessing sterically hindered diphenyl-substituted amine building blocks.
Development of Novel Catalytic Systems
Beyond its role as a structural component, this compound has been utilized as a chemical tool to study and influence the behavior of catalytic systems, particularly in the realm of metalloenzymes.
Research has identified this compound (DPP) as a significant modulator of the activity of carboxypeptidase A. nih.govcdnsciencepub.com Carboxypeptidase A is a zinc-containing metalloenzyme that catalyzes the hydrolysis of C-terminal peptide bonds. wikipedia.org DPP is not a substrate for the enzyme, nor does it function as a traditional ligand that is incorporated into a catalyst. Instead, it acts as an allosteric effector or modifier, binding to a site on the enzyme distinct from the active site to influence its catalytic function. nih.gov
Specifically, studies have shown that DPP activates the enzyme's ability to hydrolyze certain peptide substrates, such as benzoylglycyl-L-phenylalanine (BzGly-L-Phe). nih.govcdnsciencepub.com This demonstrates a unique role for this compound in a metal-catalyzed reaction where it functions as a regulatory molecule, enhancing the catalytic rate.
The interaction of this compound with carboxypeptidase A provides a clear case study in the investigation of catalyst performance and selectivity. Kinetic studies have revealed that DPP's effect is highly dependent on the substrate being processed by the enzyme. nih.govcdnsciencepub.com
While it activates the hydrolysis of the peptide BzGly-L-Phe, it simultaneously acts as an uncompetitive inhibitor of the hydrolysis of the corresponding ester substrate, benzoylglycyl-L-phenyllactic acid (BzGly-OPhe). nih.govcdnsciencepub.com This dual-action highlights its ability to modulate the selectivity of the enzyme, favoring peptide cleavage over ester cleavage. The binding of DPP to a proposed modifier site enhances the breakdown of the peptide substrate while hindering the breakdown of the ester, showcasing how a small molecule can be used to probe and control the selectivity of a catalytic system. nih.gov A similar inhibitory effect on peptide hydrolysis has been noted for the related compound 3-phenylpropanoate. nih.gov
Table 1: Kinetic Effects of this compound (DPP) on Carboxypeptidase A Activity
| Substrate | Observed Effect of DPP | Inhibition/Activation Constant |
|---|---|---|
| Benzoylglycyl-L-phenylalanine (Peptide) | Activation | Ka = 2.1 x 10-3 M nih.govcdnsciencepub.com |
Probing Biological Pathways at a Molecular Level
The specific and well-characterized interaction between this compound and carboxypeptidase A allows it to be used as a chemical probe to investigate biological pathways at the molecular level. Chemical probes are small molecules used to study and manipulate biological systems, such as enzymes or signaling pathways. nih.gov
Carboxypeptidase A is a key digestive enzyme produced in the pancreas, playing a crucial role in the metabolic pathway of protein digestion. wikipedia.org By using this compound, researchers can selectively enhance or suppress the enzyme's activity towards different types of molecules (peptides vs. esters). This allows for a detailed examination of the enzyme's mechanism and its specific role within the broader context of metabolism. nih.gov For example, applying DPP in a cellular or tissue model could help elucidate the downstream consequences of selectively activating the peptidase function of carboxypeptidase A while leaving its esterase activity suppressed, providing insights into the specific biological roles of these two functions. This targeted modulation of a key enzyme makes this compound a valuable tool for dissecting the complexities of metabolic pathways.
Interaction with Enzymes and Receptors for Fundamental Mechanistic Insight
Detailed research explicitly outlining the interaction of this compound with specific enzymes and receptors for fundamental mechanistic insight is not extensively available in the public domain. Scientific literature provides a broad understanding of how structurally related molecules, such as phenylpropanoids, interact with biological systems, which can offer a theoretical framework. For instance, the binding of a ligand to a receptor is governed by various intermolecular forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific three-dimensional structure of both the ligand (in this case, this compound) and the binding site of the enzyme or receptor dictates the strength and specificity of the interaction.
Mechanistic insights are often gained by studying how variations in the ligand's structure affect its binding affinity and functional activity. For a compound like this compound, with its two phenyl groups, steric hindrance could play a significant role in its ability to fit into a particular enzyme's active site or a receptor's binding pocket.
Future research employing techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular modeling could elucidate the precise binding modes of this compound with various biological targets. Such studies would be invaluable for understanding its mechanism of action at a molecular level and for the rational design of new molecules with specific biological activities.
Role in Metabolic Pathways (e.g., 3-phenylpropanoate degradation)
The specific role of this compound as an intermediate or modulator in metabolic pathways, including the degradation of 3-phenylpropanoate, is not well-documented in publicly available scientific literature. The degradation of aromatic compounds like 3-phenylpropanoate by microorganisms is a well-studied process that is crucial for carbon cycling in the environment. ethz.ch
In known microbial degradation pathways of 3-phenylpropanoate, the molecule typically undergoes a series of enzymatic reactions. nih.gov For example, in some bacteria, the degradation of 3-phenylpropionic acid involves a process similar to the beta-oxidation of fatty acids, where the side chain is shortened. nih.gov This pathway leads to the formation of intermediates such as cinnamic acid and benzoic acid, which are then further metabolized. nih.gov
The metabolic fate of a substituted compound like this compound would depend on the enzymatic machinery of the organism. The presence of two phenyl groups on the same carbon atom presents a significant steric challenge and chemical stability that would likely require specialized enzymes for its degradation.
To determine the precise role, if any, of this compound in metabolic pathways, further research is necessary. This would involve studies using labeled isotopes to trace the metabolic fate of the compound in various organisms, as well as the identification and characterization of enzymes capable of metabolizing this specific structure.
Future Research Directions and Emerging Trends
Exploration of New Synthetic Pathways for 3,3-Diphenylpropanoate Analogues
The development of novel synthetic routes to access this compound analogues with diverse functionalities is a cornerstone of future research. Traditional methods, while effective, often face limitations in terms of substrate scope, efficiency, and environmental impact. Researchers are actively exploring innovative strategies to overcome these challenges.
A promising area of investigation is the hydroarylation of carbon-carbon double bonds. For instance, the reaction of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of strong Brønsted acids like triflic acid (TfOH) has been shown to produce 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com This method offers a direct route to analogues with varied aromatic substituents.
Furthermore, the development of multicomponent reactions presents an efficient approach to constructing complex molecules in a single step. One such example involves the synthesis of diaminopurine and guanine (B1146940) PNA analogues, where multicomponent strategies are employed to generate complex structures that may include the this compound motif. nih.gov
The Baylis-Hillman reaction is another versatile tool being utilized for the preparation of functionalized this compound derivatives. nih.gov This reaction allows for the creation of novel ester conjugates, expanding the chemical space of accessible analogues for various applications.
Future efforts will likely focus on expanding the repertoire of starting materials and reaction partners. For example, the use of cyclohexanone-derived γ-keto-ester acceptors in a desaturative amination–cyclization approach to synthesize oxindoles demonstrates the potential for creating complex heterocyclic systems incorporating a related structural motif. thieme-connect.com
Application of Advanced Computational Methods for Predictive Design
The integration of computational chemistry is revolutionizing the design of novel molecules and the prediction of their properties. For this compound analogues, these methods offer a powerful tool for rational design and for understanding their biological activities.
Quantum chemical methods are being employed to provide accurate estimates of the stereo-electronic properties of bioactive molecules. researchgate.net This allows for a deeper understanding of the interactions between this compound derivatives and their biological targets, aiding in the design of more potent and selective compounds. researchgate.net
Molecular docking simulations are another critical computational tool. They are used to predict the binding modes and affinities of molecules within the active sites of enzymes or receptors. For instance, computer modeling has been used to explore the potential of 3-hydroxy-3-phenylpropanoate ester-AZT conjugates as dual-action HIV-1 integrase and reverse transcriptase inhibitors. nih.gov
The development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models is also a key area of research. researchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, enabling the prediction of the activity of untested analogues. researchgate.net
Future research will likely see the increased use of more sophisticated computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) methods, to study enzyme-catalyzed reactions involving this compound-related structures with greater accuracy. acs.orgub.edu These methods allow for a detailed investigation of reaction mechanisms at the atomic level.
Integration of Machine Learning in Reaction Discovery
Machine learning (ML) is rapidly emerging as a transformative technology in chemical synthesis, offering the potential to accelerate the discovery and optimization of new reactions. beilstein-journals.orgnih.gov For the synthesis of this compound and its analogues, ML algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgresearchgate.net
One of the key applications of ML is in the prediction of reaction yields and the identification of the most effective catalysts, solvents, and reagents for a given transformation. beilstein-journals.org This can significantly reduce the number of experiments required, saving time and resources. ML models can be categorized as global models, which are trained on diverse reaction databases, or local models, which are focused on optimizing a specific reaction. beilstein-journals.org
ML is also being used to guide reaction discovery by identifying novel and synthetically interesting transformations. chemrxiv.org By training models on known reactions, it is possible to screen vast numbers of potential reactions in silico and prioritize those with the highest probability of success for experimental validation. chemrxiv.org
The development of reaction featurization methods, which represent chemical reactions in a way that ML models can understand, is a critical aspect of this field. beilstein-journals.org These methods can be based on chemical descriptors, molecular graphs, or text-based representations like SMILES. beilstein-journals.org
Looking ahead, the integration of ML with automated synthesis platforms holds the promise of creating "self-driving laboratories" that can autonomously design, execute, and optimize chemical reactions. researchgate.net This will undoubtedly accelerate the discovery of new this compound analogues with desired properties.
Novel Catalytic Systems for Sustainable Synthesis
The development of sustainable and environmentally friendly synthetic methods is a major focus of modern chemistry. In the context of this compound synthesis, this translates to the exploration of novel catalytic systems that are efficient, recyclable, and operate under mild conditions.
Biocatalysis offers a green alternative to traditional chemical methods. Enzymes, such as lipases, can be used to catalyze the synthesis of esters, including ethyl 3-phenylpropanoate, often with high selectivity and under mild reaction conditions. mdpi.com The use of whole-cell biocatalysts is also being explored as a cost-effective and sustainable approach. mdpi.com
The use of earth-abundant and non-toxic metals as catalysts is another important area of research. For example, copper-catalyzed reactions, such as the synthesis of ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives, offer a more sustainable alternative to precious metal catalysts. researchgate.net
Organocatalysis, which uses small organic molecules as catalysts, is also gaining prominence as a sustainable synthetic strategy. researchgate.net These catalysts are often metal-free, less toxic, and more stable than their metal-based counterparts.
Furthermore, the development of catalytic systems that operate in green solvents, such as water or supercritical carbon dioxide, is a key aspect of sustainable synthesis. rsc.org Biphasic catalysis, where the catalyst resides in a separate phase from the product, facilitates catalyst recovery and recycling, further enhancing the sustainability of the process. rsc.org
Q & A
Q. What are the common synthetic routes for preparing 3,3-Diphenylpropanoate and its derivatives?
Methodological Answer: this compound derivatives are synthesized via catalytic Umpolung reactions or classical esterification. For example, benzyl this compound is prepared by reacting α,β-unsaturated aldehydes with nucleophilic catalysts, followed by purification using 10% diethyl ether/hexanes to achieve 82% yield . The Liefatsky reaction is another method for synthesizing methyl this compound, leveraging ketone intermediates under controlled conditions .
Key Reaction Parameters:
| Parameter | Details | Reference |
|---|---|---|
| Catalyst | Nucleophilic catalysts (e.g., Nu) | |
| Solvent System | Et₂O/Hexanes (1:4 ratio) | |
| Purification | Column chromatography | |
| Yield | Up to 82% |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Structural validation relies on spectroscopic techniques:
- IR Spectroscopy : Key peaks include ester C=O stretching at ~1735 cm⁻¹ and aromatic C-H stretches near 3030 cm⁻¹ .
- NMR Analysis : ¹H NMR (CDCl₃) shows aromatic proton multiplet (δ 7.14–7.38) and ester methylene signals (δ 5.02, s). ¹³C NMR confirms the ester carbonyl at δ 172.1 .
- Chromatography : TLC (Rf = 0.70 in 1:4 Et₂O/hexanes) and HPLC (>98% purity checks) are standard .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Waste Disposal : Collect residues in sealed containers for incineration by licensed facilities .
- Spill Management : Absorb with inert material (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .
Advanced Questions
Q. What strategies resolve contradictions in catalytic efficiency data during this compound synthesis?
Methodological Answer: Discrepancies in catalytic efficiency arise from solvent polarity, temperature, or catalyst loading. Systematic optimization involves:
- Design of Experiments (DoE) : Vary parameters (e.g., solvent ratios, catalyst concentrations) and analyze via response surface methodology .
- Kinetic Studies : Monitor reaction progress using in situ FTIR or GC-MS to identify rate-limiting steps .
- Catalyst Screening : Test alternative nucleophiles (e.g., phosphines) to improve turnover frequency .
Example Optimization Table:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 mol% | Increases by 15% |
| Temperature | 25–40°C | Reduces side products |
| Solvent Polarity | Low (hexanes/Et₂O) | Enhances selectivity |
Q. How does the steric and electronic environment of this compound influence its reactivity?
Methodological Answer: The diphenyl groups create steric hindrance, reducing nucleophilic attack at the ester carbonyl. Electronic effects are studied via:
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electron density and LUMO locations .
- Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro) increases electrophilicity, accelerating aminolysis .
- Kinetic Isotope Effects (KIE) : Deuterated analogs reveal transition-state geometry in hydrolysis reactions .
Q. What are the challenges in solubility and stability of this compound under experimental conditions?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (e.g., DMSO:EtOH 1:1) or micellar systems (e.g., SDS) to dissolve hydrophobic esters .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify decomposition pathways .
- pH-Dependent Stability : The ester hydrolyzes rapidly under alkaline conditions (pH >10), requiring buffered systems (pH 6–8) for storage .
Stability Data:
| Condition | Half-Life (Days) | Decomposition Product |
|---|---|---|
| pH 7.4 (RT) | >30 | None |
| pH 10 (RT) | 2 | 3,3-Diphenylpropanoic acid |
| 40°C (Dry) | 14 | Benzyl alcohol |
Q. How are this compound derivatives utilized in pharmaceutical intermediate synthesis?
Methodological Answer: The ester serves as a chiral building block for:
- Peptide Mimetics : Coupling with amino acids via EDC/HOBt activation to create protease-resistant analogs .
- Kinase Inhibitors : Functionalization with heterocycles (e.g., pyrazoles) enhances target binding affinity .
- Prodrug Design : Ester hydrolysis in vivo releases active carboxylic acids (e.g., anti-inflammatory agents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
